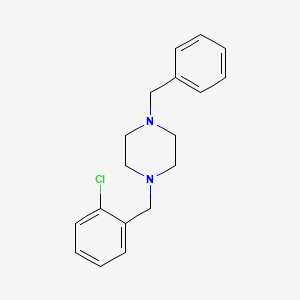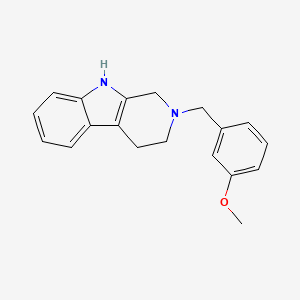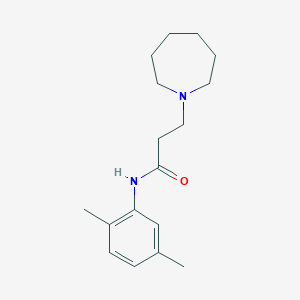![molecular formula C18H16ClNO2S B5672013 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5672013.png)
2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one, also known as CACB, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been studied extensively for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell signaling. Inhibition of tubulin polymerization by 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one leads to the disruption of microtubule formation, which in turn leads to the inhibition of cell division and induction of apoptosis.
Biochemical and Physiological Effects
2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. It has also been found to inhibit the production of reactive oxygen species, which are involved in various cellular processes, including apoptosis and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one in lab experiments is its potent anti-tumor activity. It has been found to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one. One area of research could focus on developing more efficient synthesis methods for 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one, which could improve its solubility and bioavailability. Another area of research could focus on studying the pharmacokinetics and pharmacodynamics of 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one in vivo, which could provide valuable information for its potential use as an anti-cancer drug. Additionally, further research could be conducted to explore the potential use of 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one in other scientific research applications, such as neurodegenerative diseases and inflammation.
Méthodes De Synthèse
The synthesis of 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one involves the reaction between 4-chlorobenzaldehyde and 5-ethoxy-2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction takes place at 120°C for 6 hours, resulting in the formation of 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one as a yellow solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one has been studied for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. 2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one has been found to have potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyliminomethyl]-5-ethoxy-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-2-22-14-7-8-16-15(9-14)18(21)17(23-16)11-20-10-12-3-5-13(19)6-4-12/h3-9,11,21H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODKYYLIVMLDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-3-carboxamide](/img/structure/B5671930.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(3,5-dimethoxybenzyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5671932.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2E)-3-phenylprop-2-enoyl]piperidine](/img/structure/B5671939.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5671961.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]-1,4-diazepan-6-ol](/img/structure/B5671969.png)
![N-ethyl-1-(4-isopropylphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5671972.png)
![3,5-dimethyl-7-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5671978.png)

![2-methylimidazo[1,2-c]quinazolin-3-yl acetate](/img/structure/B5671987.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5672004.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5672007.png)